Potassium molybdate (K2MoO4, CAS 13446-49-6) is a highly soluble, anhydrous inorganic salt utilized as a molybdenum source for advanced materials synthesis, catalysis, and industrial water treatment . Featuring a melting point of 919 °C and a density of 2.3 g/cm³, it provides high thermal stability compared to ammonium-based alternatives . In procurement, it is primarily selected over other molybdates when processes require an anhydrous crystalline form, a stable high-temperature melt, or specific potassium-ion interactions, such as common-ion compatibility in specialized antifreeze formulations or electron-donor intercalation in the synthesis of metastable 2D transition metal dichalcogenides.
Generic substitution of potassium molybdate with sodium molybdate or ammonium molybdate frequently fails due to distinct differences in hydration, thermal decomposition, and alkali-metal behavior . Sodium molybdate typically crystallizes as a dihydrate (~14.8% water by weight), which releases steam during high-temperature solid-state reactions, potentially causing hydrolysis or structural defects in sensitive catalyst precursors. Conversely, ammonium heptamolybdate decomposes below 300 °C, outgassing ammonia and water while leaving behind volatile MoO3, making it unsuitable as a stable liquid flux [1]. Furthermore, in 2D material synthesis, the specific ionic radius and electron-donating capacity of the potassium ion are strictly required to intercalate and stabilize the metallic 1T' phase of MoS2; substituting with sodium or ammonium defaults the synthesis to the standard semiconducting 2H phase, fundamentally altering the electronic properties of the final material [1].
Unlike sodium molybdate, which predominantly forms a dihydrate (Na2MoO4·2H2O) that releases structural water upon heating, potassium molybdate crystallizes in a strictly anhydrous form (K2MoO4) [1]. This eliminates the need to account for hydration weight variations during precision batching and prevents unwanted steam generation or hydrolysis in high-temperature solid-state precursor applications.
| Evidence Dimension | Crystalline hydration state |
| Target Compound Data | Anhydrous (K2MoO4, 0% structural water) |
| Comparator Or Baseline | Sodium molybdate (Dihydrate, ~14.8% water by weight) |
| Quantified Difference | 14.8% reduction in structural water content |
| Conditions | Standard ambient crystallization and storage |
Procuring the anhydrous potassium salt prevents batch-to-batch assay variability and eliminates outgassing in high-temperature calcination processes.
For molten-salt and flux-based crystal growth, potassium molybdate offers a highly stable liquid phase with a melting point of 919 °C . In contrast, ammonium molybdate precursors decompose at low temperatures (<300 °C), releasing ammonia and water to form solid MoO3, which possesses a high vapor pressure and sublimates rapidly. K2MoO4 provides a low-volatility, stable ionic melt essential for the controlled, large-area growth of molybdenum-based 2D materials.
| Evidence Dimension | Thermal decomposition and melting behavior |
| Target Compound Data | Melts stably at 919 °C without decomposition |
| Comparator Or Baseline | Ammonium molybdate (Decomposes <300 °C into MoO3, NH3, and H2O) |
| Quantified Difference | >600 °C higher thermal stability window before phase breakdown |
| Conditions | High-temperature atmospheric or inert heating |
Enables its use as a stable, non-gassing molten flux for synthesizing advanced ceramics and 2D transition metal dichalcogenides.
In the synthesis of molybdenum disulfide (MoS2), potassium molybdate specifically facilitates the formation of the metastable, metallic 1T' phase [1]. The potassium ions act as electron donors that intercalate into the lattice, shifting the coordination from trigonal prismatic (2H) to octahedral (1T'). In-situ vulcanization studies demonstrate that K2MoO4 yields 1T'-MoS2 with an expanded interlayer spacing, whereas standard MoO3 or sodium precursors default to the thermodynamically stable semiconducting 2H phase.
| Evidence Dimension | MoS2 phase yield and interlayer spacing |
| Target Compound Data | Yields 1T' (metallic/octahedral) phase with interlayer spacing expanded by ~0.27 nm |
| Comparator Or Baseline | MoO3 or Na-molybdate (Yields 2H semiconducting phase, standard spacing) |
| Quantified Difference | 0.27 nm expansion in S-Mo-S layer distance and d2 to d3 electronic shift |
| Conditions | In-situ vulcanization (H2S/H2) at 280–400 °C |
Essential for researchers and manufacturers producing metallic-phase MoS2 for electrocatalysis, hydrogen evolution reactions (HER), and supercapacitors.
In heavy-duty engine coolants utilizing potassium salts of organic acids (e.g., dipotassium succinate or sebacate), potassium molybdate is the preferred anodic corrosion inhibitor [1]. Substituting with sodium molybdate introduces mixed alkali metal ions (Na+ and K+), which can alter the solubility limits of the additive package and lead to precipitate formation under extreme thermal cycling or sub-zero conditions.
| Evidence Dimension | Formulation homogeneity and low-temperature stability |
| Target Compound Data | Complete common-ion compatibility with K-carboxylate brines |
| Comparator Or Baseline | Sodium molybdate (Introduces Na+ ions, risking mixed-salt precipitation) |
| Quantified Difference | Maintains single-alkali system integrity in concentrated (0.05-1.0 wt%) inhibitor packages |
| Conditions | Concentrated antifreeze formulations at sub-zero temperatures |
Prevents inhibitor dropout and scaling in high-performance, long-life cooling systems that rely on potassium-based organic acid technology (OAT).
Ideal for chemical vapor deposition (CVD) and flux-growth of large-area MoO2 and 1T'-MoS2 crystals, where the K+ ion acts as a crucial intercalating electron donor and the compound provides a stable, non-volatile flux medium at temperatures up to 900 °C [1].
Selected for premium closed-loop cooling systems and antifreeze concentrates, particularly those based on potassium organic acid technology (OAT). Using potassium molybdate ensures common-ion compatibility and prevents the low-temperature precipitation risks associated with introducing sodium ions [2].
Procured for solid-state catalyst manufacturing where the introduction of hydration water—inevitable with sodium molybdate dihydrate—would cause unwanted hydrolysis, steam generation, or structural defects during high-temperature calcination [1].
Irritant